2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
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Description
The compound is a derivative of 4,5-dihydro-1,2,4-triazin-6-one, which is a class of N-heterocycles that have been studied for potential pharmaceutical and agrochemical applications . The compound also contains an acetamide group, which is commonly found in various pharmaceuticals, and a sulfanyl group, which is a sulfur analog of the hydroxyl group.
Molecular Structure Analysis
The compound contains a 1,2,4-triazine ring, which is a type of heterocyclic aromatic ring. This ring is part of a larger 4,5-dihydro-1,2,4-triazin-6-one structure . The compound also contains an acetamide group and a sulfanyl group attached to the triazine ring.Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including our compound, exhibit promising antibacterial properties. Researchers have explored their potential against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . These compounds could serve as valuable leads for developing new antibiotics.
Anti-Inflammatory Effects
Imidazoles have anti-inflammatory properties, making them relevant in conditions where inflammation plays a role. Our compound may modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .
Antitumor Potential
Studies suggest that imidazole-containing compounds exhibit antitumor activity. While more research is needed, our compound could be a starting point for designing novel anticancer agents .
Antidiabetic Properties
Imidazoles have been investigated for their effects on glucose metabolism. Our compound might influence insulin sensitivity or glucose regulation, making it relevant in diabetes research .
Antioxidant Activity
The presence of imidazole rings often correlates with antioxidant properties. Our compound could scavenge free radicals, protecting cells from oxidative damage .
Antiulcer and Gastroprotective Effects
Imidazole derivatives have been explored as potential antiulcer agents. Our compound may protect the gastric mucosa and inhibit ulcer formation .
properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N5O2S/c12-6-2-1-3-7(13)10(6)16-8(19)5-21-11-17-15-4-9(20)18(11)14/h1-4H,5,14H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOGVIXVRZQTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=CC(=O)N2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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